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Compound of Interest

Ac-(6-O-stearoyl)-muramyl-Ala-D-
Glu-NH2

Cat. No.: B1243301

Compound Name:

Executive Summary & Rationale

L18-MDP (6-O-stearoyl-N-acetyl-muramyl-L-alanyl-D-isoglutamine) represents a critical
evolution in adjuvant technology. While its parent molecule, Muramyl Dipeptide (MDP), is the
minimal bioactive peptidoglycan motif recognized by NOD2, clinical utility of MDP is limited by
rapid renal clearance and hydrophilicity.

The L18 Solution: By attaching a stearoyl (C18) fatty acid chain to the MDP core, L18-MDP
becomes amphiphilic. This structural modification allows for:

e Anchoring into lipid bilayers (liposomes) or oil droplets (emulsions).
» Extended Half-life by preventing rapid washout.
o Enhanced Uptake by Antigen Presenting Cells (APCs) via passive membrane interaction.

This guide provides a standardized protocol for formulating L18-MDP into stable liposomes,
ensuring high encapsulation efficiency and optimal NOD2 activation.

Mechanistic Basis: The NOD2 Pathway

Unlike TLR agonists (which sense surface PAMPSs), L18-MDP targets NOD2 (Nucleotide-
binding oligomerization domain-containing protein 2), a cytosolic sensor. Effective formulation
must ensure the adjuvant is internalized into the cytoplasm.
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Mechanism of Action[1][2][3]

o Entry: L18-MDP liposomes are endocytosed by Dendritic Cells (DCs).

Sensing: L18-MDP binds the Leucine-Rich Repeat (LRR) domain of NOD?2.

Signaling: NOD2 undergoes conformational change, recruiting RIPK2.

Cascade: RIPK2 polyubiquitination recruits TAK1, leading to NF-kB nuclear translocation.

Output: Production of Thl-polarizing cytokines (IL-12, TNF-q, IL-6).

Diagram 1: Intracellular NOD2 Signaling Cascade
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Figure 1: The NOD2 signaling axis.[1][2] L18-MDP activates the RIPK2/NF-kB pathway, distinct
from TLR signaling, driving a potent Th1 immune response.
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Physicochemical Profile & Solubility

Understanding the amphiphilic nature of L18-MDP is prerequisite to formulation. Do not attempt
to dissolve L18-MDP directly in aqueous buffers (PBS/Saline), as it will form unstable

aggregates.
Property Standard MDP L18-MDP Formulation Impact
Larger mass requires
Molecular Weight ~492 g/mol ~758 g/mol mass-ratio
adjustment.
L18-MDP must be
LogP (Hydrophobicity)  Low (Hydrophilic) High (Lipophilic) dissolved in organic
solvents.
N Requires vehicle
Solubility (Water) Soluble Insoluble ] )
(Liposome/Emulsion).
N ] ) Soluble in Compatible with thin-
Solubility (Organic) Poor in Chloroform ] ]
DMSO/EtOH film hydration.
Anchors in
] ] o membrane; presents
Target Location Cytosol (Transient) Lipid Bilayer

to cytosol after

endocytosis.

Protocol: L18-MDP Liposome Formulation

Method: Thin-Film Hydration followed by Extrusion.[3] Objective: Create Large Unilamellar
Vesicles (LUVs) ~100-150 nm containing L18-MDP in the bilayer.

Reagents Required[6][7][8]
e L18-MDP: (Lyophilized powder)
o DSPC: (1,2-distearoyl-sn-glycero-3-phosphocholine) - High

lipid for stability.
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e Cholesterol: Stabilizes the bilayer.
e Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).

o Hydration Buffer: PBS pH 7.4 (sterile).

Step-by-Step Workflow
Phase A: Stock Preparation
e L18-MDP Stock: Dissolve 5 mg L18-MDP in 1 mL Chloroform:Methanol (1:1 v/v).

o Note: Pure chloroform may not fully dissolve the peptide headgroup; methanol aids
solubility.

e Lipid Stock: Dissolve DSPC and Cholesterol in Chloroform to 10 mg/mL.

Phase B: Thin Film Formation

e Combine: In a round-bottom flask, mix lipids and adjuvant in the following molar ratio:
o DSPC : Cholesterol : L18-MDP
o Ratio: 4:1:0.25 (Molar)

o Why? High cholesterol is not needed for adjuvant liposomes (unlike RNA-LNPs); L18-MDP
acts as a "lipid" in the bilayer.

o Evaporate: Use a Rotary Evaporator (Rotovap).
o Bath Temp: 45°C.
o Pressure:[4][1] Vacuum ramp down to <20 mbar.
o Result: A thin, translucent film on the flask wall.

o Desiccate: Place flask under high vacuum overnight to remove trace solvents (Critical for in
vivo safety).

Phase C: Hydration & Sizing
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» Hydrate: Add sterile PBS to the flask. Target total lipid concentration: 5-10 mg/mL.
o Agitate: Rotate flask at 60°C (above DSPC phase transition

) for 30 mins.

o Result: Milky suspension (Multilamellar Vesicles - MLVS).

o Extrude: Pass the suspension through a polycarbonate membrane filter (100 nm or 200 nm
pore size) 11 times using a mini-extruder.

o Temp: Must maintain >60°C during extrusion.

o Result: Translucent/Opalescent solution (LUVS).

Diagram 2: Formulation Workflow
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Figure 2: Critical path for L18-MDP liposome manufacturing via thin-film hydration.

Quality Control & Validation

Every batch must be validated before in vivo use.

Physical Characterization (DLS)

Use Dynamic Light Scattering (DLS) to measure:
e Z-Average Size: Target 100-150 nm.
o <80 nm: May indicate mixed micelles (unstable).

o >200 nm: Risk of rapid clearance by RES (Liver/Spleen) before reaching lymph nodes.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1243301?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e PDI (Polydispersity Index): Target < 0.2.

o High PDI indicates aggregation.

Functional Validation (In Vitro)

Assay: HEK-Blue™ NOD2 Cells (InvivoGen).
o Protocol: Treat cells with L18-MDP liposomes (0.1, 1, 10 pg/mL).
o Readout: SEAP (Secreted Embryonic Alkaline Phosphatase) colorimetric assay at 24h.

e Control: Free L18-MDP (dissolved in DMSO, diluted in PBS) often shows lower potency than
liposomal L18-MDP due to poor cellular uptake of the free hydrophobic aggregate.

In Vivo Considerations

e Dosing: Typical mouse dose is 10-50 pg of L18-MDP per injection.

e Route:
o Subcutaneous (SC):[5][6] Optimal for draining lymph node targeting.
o Intramuscular (IM): Standard vaccine route.[4]

e Synergy: L18-MDP is rarely used alone. It is most potent when combined with a TLR agonist
(e.g., MPLA or CpG) or Alum. The "Multi-Agonist" approach mimics a real pathogen (which
presents multiple PAMPS), triggering a synergistic immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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